3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile
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Description
3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C14H14N4O and its molecular weight is 254.293. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents . They are known to interact with various targets, including enzymes and receptors, involved in cancer progression .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a crucial role in cancer progression .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of the IL-6/JAK/STAT3 pathway can lead to a decrease in cancer cell proliferation and survival . .
Pharmacokinetics
Benzimidazole derivatives are known for their wide range of therapeutic applications, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been found to exhibit anticancer activity, potentially through mechanisms such as inducing cell cycle arrest and apoptosis .
Properties
IUPAC Name |
3-[2-(2-cyanoethoxymethyl)benzimidazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-7-3-9-18-13-6-2-1-5-12(13)17-14(18)11-19-10-4-8-16/h1-2,5-6H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYJUXRCRGOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)COCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.